![molecular formula C20H18N2O6 B2665913 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 314054-43-8](/img/structure/B2665913.png)
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
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Description
The compound “(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione” is a chemical compound with the molecular formula C13H15N3O3 . The molecular weight of this compound is 261.28 g/mol . It has a complex structure that includes a diazinane ring, which is a six-membered ring with two nitrogen atoms, and several functional groups including methoxy groups and a trione group .
Molecular Structure Analysis
The molecular structure of this compound includes a diazinane ring, which is a six-membered ring with two nitrogen atoms . It also has several functional groups attached to this ring, including methoxy groups (which consist of a methyl group attached to an oxygen atom) and a trione group (which consists of three carbonyl groups). The presence of these functional groups can significantly affect the chemical properties and reactivity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.28 g/mol . It also has a computed XLogP3-AA value of 1.3, which is a measure of its lipophilicity (or its tendency to dissolve in fats, oils, and other non-polar solvents) . This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of this compound are both 261.11134135 g/mol . The topological polar surface area is 74.6 Ų , and it has a heavy atom count of 19 .
Scientific Research Applications
Polymerization Catalysts
Research by Schmid et al. (2001) on new C2-symmetric olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties includes investigation into ligands with dimethoxyphenyl components. These catalysts have been shown to be significant for the insertion polymerization of ethene, indicating the potential application of dimethoxyphenyl derivatives in polymer chemistry (Schmid et al., 2001).
Antimicrobial Agents
Benneche et al. (2011) explored the synthesis of 5-(alkylidene)thiophen-2(5H)-ones, demonstrating their capacity as new classes of antimicrobial agents. This research highlights the potential bioactivity of compounds with modified phenyl groups, possibly including those with dimethoxyphenyl substituents, against biofilm formation and bacterial growth (Benneche et al., 2011).
Photophysical Studies
Singh and Kanvah (2001) conducted photophysical studies on substituted 1,2-diarylethenes, including dimethoxycyano-substituted derivatives. These compounds exhibited solvent polarity-dependent dual fluorescence, suggesting potential applications in materials science for sensors or optical devices due to their interesting fluorescence properties (Singh and Kanvah, 2001).
Electrochemical Properties
Popp et al. (2007) investigated the silylation potential and selectivity of cleavage of triorganyl(2,4,6-trimethoxyphenyl)silanes, which contain dimethoxyphenyl units. Their study provides insight into the chemical behavior and applications of these compounds in synthesis and organometallic chemistry (Popp et al., 2007).
properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-14-6-4-5-13(11-14)22-19(24)15(18(23)21-20(22)25)9-12-7-8-16(27-2)17(10-12)28-3/h4-11H,1-3H3,(H,21,23,25)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHXKJEWNBCPZ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
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